molecular formula C9H13N3 B1399584 N-[(pyrimidin-5-yl)methyl]cyclobutanamine CAS No. 1339478-25-9

N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Cat. No. B1399584
CAS RN: 1339478-25-9
M. Wt: 163.22 g/mol
InChI Key: CVPNKCMXZUCMBX-UHFFFAOYSA-N
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Description

“N-[(pyrimidin-5-yl)methyl]cyclobutanamine” is a chemical compound with the molecular formula C9H13N3. It belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Antimicrobial Applications

N-[(pyrimidin-5-yl)methyl]cyclobutanamine: has been identified as a core structure in the development of new antimicrobial agents. Its pyrimidine moiety is a critical component in the synthesis of compounds with potential antibacterial and antifungal properties . The compound’s ability to interfere with the synthesis of nucleic acids in pathogens makes it a promising candidate for treating infections resistant to conventional antibiotics.

Anticancer Therapeutics

The pyrimidine scaffold of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is also significant in cancer research. It serves as a pharmacophore in the design of drugs targeting various stages of cancer cell growth and proliferation . Its role in the synthesis of kinase inhibitors, which are crucial in the signaling pathways of cancer cells, highlights its potential in developing targeted cancer therapies.

Neurological Disorder Treatment

Compounds based on the pyrimidine structure, including N-[(pyrimidin-5-yl)methyl]cyclobutanamine , show promise in treating neurological disorders. They have been explored for their potential as central nervous system (CNS)-active agents, which could lead to new treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Chronic Pain Management

The pyrimidine derivatives have shown efficacy in managing chronic pain conditionsN-[(pyrimidin-5-yl)methyl]cyclobutanamine may contribute to the development of new analgesics that can provide relief without the side effects associated with opioid-based painkillers .

Anti-inflammatory Properties

Inflammation is a common pathway in many diseases, and N-[(pyrimidin-5-yl)methyl]cyclobutanamine has been studied for its anti-inflammatory properties. It could be used to develop drugs that treat autoimmune diseases and other conditions where inflammation plays a key role .

Diabetes Mellitus Intervention

The pyrimidine core of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is being investigated for its potential in treating diabetes mellitus. Its role in modulating insulin signaling pathways could lead to new therapeutic approaches for managing blood sugar levels in diabetic patients .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Without specific data on “N-[(pyrimidin-5-yl)methyl]cyclobutanamine”, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research on “N-[(pyrimidin-5-yl)methyl]cyclobutanamine” could involve exploring its potential biological activities, developing efficient synthesis methods, studying its reactivity, and investigating its safety profile .

properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPNKCMXZUCMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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